molecular formula C12H13NO B1583279 2-Cyclohexen-1-one, 3-(phenylamino)- CAS No. 24706-50-1

2-Cyclohexen-1-one, 3-(phenylamino)-

Cat. No.: B1583279
CAS No.: 24706-50-1
M. Wt: 187.24 g/mol
InChI Key: IVONJXTZXFTWNA-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(phenylamino)- is an organic compound with the molecular formula C₁₂H₁₃NO. It is a derivative of cyclohexenone, where a phenylamino group is attached to the third carbon of the cyclohexenone ring. This compound is known for its versatile applications in organic synthesis and its role as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexen-1-one, 3-(phenylamino)- can be achieved through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2-Cyclohexen-1-one, 3-(phenylamino)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexen-1-one, 3-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(phenylamino)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be utilized in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It is employed in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-(phenylamino)- involves its interaction with molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

    Cyclohexenone: A parent compound with similar structural features but lacking the phenylamino group.

    Phenylcyclohexanone: A related compound where the phenyl group is directly attached to the cyclohexanone ring.

Uniqueness: 2-Cyclohexen-1-one, 3-(phenylamino)- is unique due to the presence of both the cyclohexenone ring and the phenylamino group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

IUPAC Name

3-anilinocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-12-8-4-7-11(9-12)13-10-5-2-1-3-6-10/h1-3,5-6,9,13H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVONJXTZXFTWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179445
Record name 2-Cyclohexen-1-one, 3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24706-50-1
Record name 3-(Phenylamino)-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24706-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclohexen-1-one, 3-(phenylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024706501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24706-50-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166087
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one, 3-(phenylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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